molecular formula C16H18N2O2 B1437490 N-(4-Aminophenyl)-2-isopropoxybenzamide CAS No. 1020056-00-1

N-(4-Aminophenyl)-2-isopropoxybenzamide

Cat. No. B1437490
M. Wt: 270.33 g/mol
InChI Key: BEZYBGICSSLFCX-UHFFFAOYSA-N
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Description

“N-(4-Aminophenyl)-2-isopropoxybenzamide” is a compound that contains an amide group (-CONH2), an isopropoxy group (-OCH(CH3)2), and an amino group (-NH2). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of “N-(4-Aminophenyl)-2-isopropoxybenzamide” would likely be planar due to the conjugation of the amide group. The presence of the amide group could also result in the formation of hydrogen bonds .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-Aminophenyl)-2-isopropoxybenzamide” are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the amino group can be involved in reactions with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminophenyl)-2-isopropoxybenzamide” would depend on its molecular structure. For example, the presence of polar groups like the amide and amino groups would likely make it somewhat soluble in water .

Scientific Research Applications

  • Antioxidant Activity and Electrochemical Oxidation :

    • N-(4-Aminophenyl)-2-isopropoxybenzamide and its derivatives exhibit antioxidant activity by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds are crucial in understanding their free radical scavenging activity. A study by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamides and proposed reaction mechanisms.
  • Antiprotozoal Activity :

    • Derivatives of N-(4-Aminophenyl)-2-isopropoxybenzamide have been studied for their antiprotozoal activity. Martínez et al. (2014) found that certain derivatives displayed activity against parasites like Plasmodium falciparum and Trypanosoma brucei.
  • Biosensor Development :

    • In biosensor technology, Karimi-Maleh et al. (2014) developed a biosensor based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam.
  • Polymer Synthesis :

    • The chemical has been used in the synthesis of novel polymers. Mehdipour-Ataei et al. (2004) synthesized new polyimides using a derivative, demonstrating the compound's utility in materials science.
  • Molecular Structure Analysis :

    • Its molecular structure has been analyzed to understand intermolecular interactions, as shown in a study by Karabulut et al. (2014).
  • Psychotropic Properties :

    • The psychotropic effects of derivatives were explored by Podolsky et al. (2017), who found that certain compounds exhibit sedative and anti-amnesic activities.
  • Synthesis of Antiviral Compounds :

    • In the field of virology, Ji et al. (2013) synthesized novel N-phenylbenzamide derivatives with anti-EV 71 activities.
  • Antibacterial Properties :

    • The compound and its derivatives have shown potential antibacterial properties. For example, Ravichandiran et al. (2015) synthesized derivatives with significant antibacterial activity.
  • Cancer Cell Inhibition :

    • Studies like the one by Yan et al. (2015) have explored the potential of derivatives in inhibiting the proliferation of cancer cells.

Safety And Hazards

The safety and hazards associated with “N-(4-Aminophenyl)-2-isopropoxybenzamide” would depend on various factors including its reactivity, toxicity, and handling procedures .

Future Directions

The future directions for research on “N-(4-Aminophenyl)-2-isopropoxybenzamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(4-aminophenyl)-2-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZYBGICSSLFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-isopropoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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